molecular formula C22H17IO2 B11978388 3-Iodo-2,2'-dimethoxy-(1,1')binaphthalenyl CAS No. 180507-31-7

3-Iodo-2,2'-dimethoxy-(1,1')binaphthalenyl

Cat. No.: B11978388
CAS No.: 180507-31-7
M. Wt: 440.3 g/mol
InChI Key: BTIXVVJCDRWNTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl typically involves the iodination of 2,2’-dimethoxy-(1,1’)binaphthyl. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted binaphthyl derivatives, while oxidation can produce quinones .

Scientific Research Applications

Chemistry: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is unique due to the presence of a single iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications in synthesis and research .

Properties

CAS No.

180507-31-7

Molecular Formula

C22H17IO2

Molecular Weight

440.3 g/mol

IUPAC Name

3-iodo-2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H17IO2/c1-24-19-12-11-14-7-3-5-9-16(14)20(19)21-17-10-6-4-8-15(17)13-18(23)22(21)25-2/h3-13H,1-2H3

InChI Key

BTIXVVJCDRWNTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=CC4=CC=CC=C43)I)OC

Origin of Product

United States

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